molecular formula C3H4N4O2 B2900118 5-Amino-1,3,4-oxadiazole-2-carboxamide CAS No. 4970-55-2

5-Amino-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B2900118
CAS No.: 4970-55-2
M. Wt: 128.091
InChI Key: QBUIFCDHEQYTDG-UHFFFAOYSA-N
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Description

5-Amino-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and significant potential in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,4-oxadiazole-2-carboxamide is unique due to its specific structure, which allows it to interact selectively with biological targets. This selectivity makes it a valuable compound in medicinal chemistry, particularly in the development of anticancer agents .

Biological Activity

5-Amino-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug discovery.

This compound belongs to the oxadiazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the amino group and carboxamide moiety enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor of key enzymes involved in cancer proliferation. It selectively inhibits growth factors and kinases, contributing to its antiproliferative effects.
  • Nucleic Acid Interaction : The compound's structure allows it to bind with nucleic acids, potentially affecting gene expression and cellular processes related to cancer and other diseases.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Case Study : A study demonstrated that derivatives of 5-amino oxadiazoles displayed IC50 values lower than doxorubicin against several leukemia cell lines, indicating superior efficacy .
Cell LineIC50 Value (μM)Reference
MCF-7<10
MEL-8<10
U937 (Acute Monocytic)<10
HepG2 (Liver Cancer)5.5

Antimicrobial Activity

5-Amino-1,3,4-oxadiazole derivatives have also shown promising antimicrobial properties:

  • Broad Spectrum : Compounds containing the oxadiazole ring exhibit antibacterial and antifungal activities. For example, certain derivatives have been effective against Mycobacterium bovis BCG and other pathogenic bacteria .

Other Biological Activities

Research has documented additional biological activities associated with this compound:

  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .
  • Antidiabetic Activity : Emerging studies suggest potential antidiabetic effects through modulation of glucose metabolism pathways .

Research Findings

Recent advancements in the synthesis and optimization of 5-Amino-1,3,4-oxadiazole derivatives have led to improved biological activities:

  • Optimization Strategies : Various synthetic methods have been employed to enhance the solubility and bioavailability of these compounds. For instance, photo-catalytic methods have yielded high-purity derivatives with improved pharmacological profiles .
  • Structure–Activity Relationship (SAR) : Understanding the relationship between chemical structure and biological activity has been crucial for developing more potent derivatives. Modifications at specific positions on the oxadiazole ring can significantly influence anticancer potency and selectivity .

Properties

IUPAC Name

5-amino-1,3,4-oxadiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUIFCDHEQYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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